Magnesium, chlorocyclobutyl-

Übersicht

Beschreibung

Magnesium is the fourth most common element in the human body and the second most common intracellular cation after potassium . It plays a role in over 80% of metabolic functions and governs over 350 enzymatic processes . Magnesium is essential to almost all life on Earth - it is at the heart of the chlorophyll molecule, which plants use to convert carbon dioxide into glucose .

Synthesis Analysis

Magnesium compounds have been synthesized for various purposes. For instance, a new Mg (II) complex, [Mg (H2O)5 (DMF)]· (L) (L = 1,5-naphthalenedisulfonate), has been obtained by reaction of MgCl2·6H2O with sodium 1,5-naphthalenedisulfonate . Also, magnesium oxide (MgO) nanoparticles have been synthesized by a simple soft chemical method for killing both Gram negative and Gram positive pathogenic bacteria .Molecular Structure Analysis

The molecular structure of magnesium compounds can vary. For example, the local geometry around the central Mg (II) ion in a Mg (II) complex is a distorted octahedral environment comprising five water molecules and one DMF molecule .Chemical Reactions Analysis

Magnesium is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . It combines easily with oxygen and at high temperatures reacts with such nonmetals as the halogens, sulfur, and even nitrogen .Physical And Chemical Properties Analysis

Magnesium is a silvery metal that is quite active. It has a high negative standard reduction potential and a unique crystal structure. Its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .Wissenschaftliche Forschungsanwendungen

1. Cyclobutylmagnesium Carbenoids: Generation and Synthetic Uses

Cyclobutylmagnesium carbenoids, generated from 1-chlorocyclobutyl p-tolyl sulfoxides with ethylmagnesium chloride, have shown over 90% yield at low temperatures. These carbenoids are stable at -78 °C for at least 30 minutes and have been utilized in the synthesis of multisubstituted cyclobutanes and alkylidenecyclobutanes through alkylation with Grignard reagents and lithium α-sulfonyl carbanions (Satoh, Kasuya, Miyagawa, & Nakaya, 2010).

2. Biomedical Applications: Magnesium in Human Health and Disease

Magnesium is essential in the human body, influencing over 600 enzymatic reactions including energy metabolism and protein synthesis. Its applications in biomedical research are diverse, including benefits in treating preeclampsia, migraine, depression, coronary artery disease, and asthma. Additionally, genetic mutations impacting magnesium transporters like TRPM6, claudin 16, and CNNM2 have been linked to various diseases (de Baaij, Hoenderop, & Bindels, 2015).

3. Magnesium Alloys in Orthopedic Implant Applications

Research on magnesium alloys for orthopedic applications highlights their potential over conventional stainless steel, Co-Cr-Ni alloy, and titanium implants. These alloys, through proper tailoring of composition, alloying elements, and processing techniques, demonstrate significant mechanical, degradation, and biocompatibility improvements for orthopedic uses (Radha & Sreekanth, 2017).

4. Magnesium Chloride in Construction Materials

Magnesium chloride (MgCl2) has been studied for its interaction with cementitious materials in construction, particularly as a deicing agent. It chemically reacts with components of concrete, such as calcium hydroxide and aluminate phases, forming compounds like brucite and Friedel's salts, affecting the performance of concrete (Farnam, Wiese, Bentz, Davis, & Weiss, 2015).

5. Electrodeposition of Magnesium in Ionic Liquids

The electrodeposition of magnesium in ionic liquids has been explored as an alternative to traditional aqueous solutions, due to magnesium's reactivity with water. Ionic liquids like choline chloride/urea mixtures have shown potential for successful electrodeposition onto magnesium alloys, offering a safer and more effective method than conventional aqueous electrolytes (Bakkar & Neubert, 2007).

Wirkmechanismus

Target of Action

Magnesium is the fourth most common cation in the body and the second most common intracellular cation . It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Mode of Action

Magnesium’s mode of action is primarily through its role as a co-factor in various enzymatic reactions. It helps produce energy through oxidative phosphorylation, glycolysis, and ATP metabolism . It is also involved in nerve function, muscle contraction, and other physiological processes . Magnesium regulates the movement of ions through channels within myocardial tissues .

Biochemical Pathways

Magnesium plays a crucial role in several biochemical pathways. It is a co-factor for the enzymes in the transphosphorylation reactions in photosynthesis, making it probably the most important inorganic element in the production of food and fossil fuels . It is also involved in the chlorophyll synthesis pathway, where it is required for the formation of magnesium protoporphyrin IX monomethyl ester .

Pharmacokinetics

In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), mainly to albumin, and complexed to anions such as citrate and phosphate (5%) . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabelled magnesium varying between 41 and 181 days .

Result of Action

The result of magnesium’s action is the facilitation of numerous physiological processes. It helps in energy production, nerve function, muscle contraction, and more . It also plays a role in cardiac excitability and neurotransmitter release . In many of its actions, it has been likened to a physiological calcium antagonist .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium. For instance, the circularity of magnesium can contribute to energy and water savings, as well as the mitigation of greenhouse gas emissions globally . The analysis indicates that 87% of secondary magnesium comes from nonfunctional recycling . The CO2 conversion process on the surface of Mars, where CO2, water (ice), and magnesium are abundant, also indicates the future prospect of using this CO2-to-fuel conversion process .

Safety and Hazards

Zukünftige Richtungen

Magnesium and its compounds are being increasingly linked to chronic disease—predominantly due to magnesium deficiency (hypomagnesemia). Supplemental dietary magnesium utilizing biorelevant chelate ligands is a proven method for counteracting hypomagnesemia . Future research directions include better understanding of magnesium’s therapeutic potential, its practical uses, and the coordination chemistry of bio-relevant magnesium complexes .

Eigenschaften

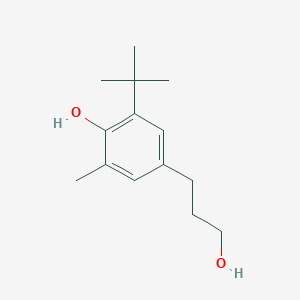

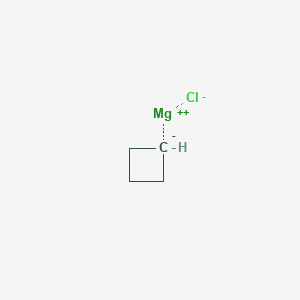

IUPAC Name |

magnesium;cyclobutane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMKSMGEPGPCPV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, chlorocyclobutyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.